![molecular formula C23H22N6S2 B4578089 3,3'-methylenebis[5-(allylthio)-4-phenyl-4H-1,2,4-triazole]](/img/structure/B4578089.png)
3,3'-methylenebis[5-(allylthio)-4-phenyl-4H-1,2,4-triazole]
Vue d'ensemble
Description
3,3'-Methylenebis[5-(allylthio)-4-phenyl-4H-1,2,4-triazole] is a compound belonging to the 1,2,4-triazole class, which is known for its wide range of biological and chemical properties. This class of compounds has been studied for their potential in various applications due to their interesting chemical structure and reactivity.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of thiosemicarbazides with various electrophiles, leading to a wide array of triazole compounds. For instance, Küçükgüzel et al. (2004) synthesized a series of 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles and explored their anticonvulsant activity, demonstrating the versatility in synthesizing triazole derivatives with potential biological activities (Küçükgüzel et al., 2004).
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be characterized using various spectroscopic methods. For example, Liu et al. (2009) reported on the synthesis and crystal structure of a 3-methyl-4-phenyl-5-(2-pyridyl)-1,2,4-triazole, highlighting the non-coplanar arrangement of triazole, pyridine, and benzene rings, which is a common feature in these compounds (Liu et al., 2009).
Applications De Recherche Scientifique
Synthesis and Cytotoxicity Evaluation
A series of triazenes derived from 5-(4-aminophenyl)-2,4-dihydro-4-substituted-3H-1,2,4-triazole-3-thiones have been synthesized, showing significant in vitro anticancer properties against various cell lines, indicating their potential as anticancer agents (Unsalan & Rollas, 2007).
Anticonvulsant and Antimicrobial Activity
Triazole derivatives have been synthesized for evaluation of their biological properties, including anticonvulsant and antimicrobial activities. Some derivatives exhibited protection against maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models, indicating their potential in developing treatments for neurological disorders and infections (Küçükgüzel et al., 2004).
Catalytic Applications
Research into half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands has revealed their effectiveness in catalytic oxidation of alcohols and transfer hydrogenation of ketones, underscoring their importance in chemical synthesis processes (Saleem et al., 2013).
Antitumor Activity
3-(5-Methylbenzofuryl)-4-phenyl(benzyl, allyl)-5-mercapto-1,2,4-triazoles synthesized by cyclization of thiosemicarbazides have shown antitumor activity, highlighting the potential of these compounds in cancer research (Kaldrikyan et al., 2011).
Comprehensive Quantum Mechanical Studies
Triazole derivatives have been analyzed for structural, optical, electronic, and biological properties, providing insights into their potential uses in various fields including as potential inhibitors for certain enzymes (Al‐Otaibi et al., 2020).
Antibacterial and Antifungal Activity
Synthesis of 4-substituted-5-aryl-1,2,4-triazoles and their testing against various bacteria and fungi have indicated their potential as antimicrobial agents, which could be beneficial in addressing drug-resistant microbial infections (Colanceska-Ragenovic et al., 2001).
Propriétés
IUPAC Name |
4-phenyl-3-[(4-phenyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]-5-prop-2-enylsulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6S2/c1-3-15-30-22-26-24-20(28(22)18-11-7-5-8-12-18)17-21-25-27-23(31-16-4-2)29(21)19-13-9-6-10-14-19/h3-14H,1-2,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYPHZBFBSACIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(N1C2=CC=CC=C2)CC3=NN=C(N3C4=CC=CC=C4)SCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



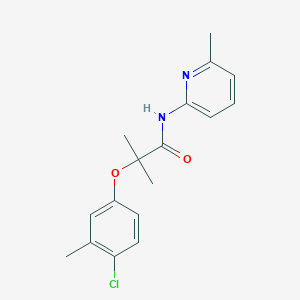
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-(3-nitrophenyl)acrylamide](/img/structure/B4578023.png)
![methyl 2-{[3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4578031.png)
![N-(3-acetylphenyl)-6-chloroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4578038.png)
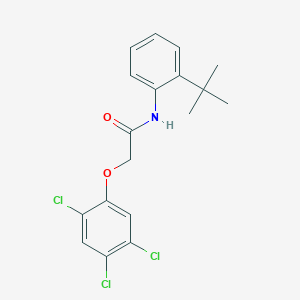
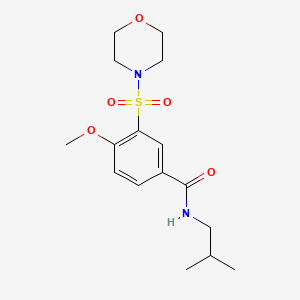
![N-[3-(allyloxy)phenyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B4578067.png)
![4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]benzamide](/img/structure/B4578078.png)
![2-{[(6-bromo-2-naphthyl)oxy]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4578085.png)
![propyl 4-({[(2-phenylethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4578092.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B4578093.png)
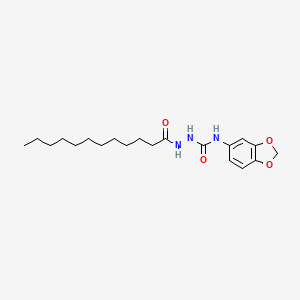
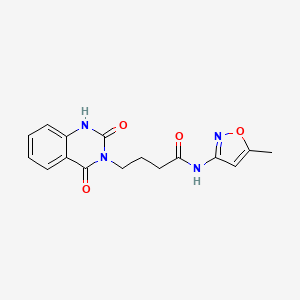
![3,5-dimethoxy-N-[4-(6-methyl-1H-benzimidazol-2-yl)phenyl]benzamide](/img/structure/B4578108.png)